molecular formula C17H15BrN2O3S3 B3008351 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 941878-00-8

4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B3008351
CAS No.: 941878-00-8
M. Wt: 471.4
InChI Key: XJUIEPBGTHOARH-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a structurally complex molecule featuring:

  • A butanamide backbone with a benzenesulfonyl group at the 4-position.
  • An N-linked 1,3-thiazol-2-yl moiety substituted at the 4-position with a 5-bromothiophen-2-yl group.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S3/c18-15-9-8-14(25-15)13-11-24-17(19-13)20-16(21)7-4-10-26(22,23)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUIEPBGTHOARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.

    Introduction of the bromothiophenyl group: This step involves the bromination of thiophene, followed by coupling with the thiazole derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the benzenesulfonyl group: This is done by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the butanamide linkage: The final step involves the reaction of the intermediate with butanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiophene rings can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the sulfonyl group.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of phosphine ligands and a base like potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, while the thiazole and thiophene rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Role of Sulfonamide and Thiazole Moieties

  • Sulfonamide groups (e.g., benzenesulfonyl, methylphenylsulfonyl) enhance binding to enzyme active sites via hydrogen bonding and hydrophobic interactions .
  • Thiazole rings contribute to π-π stacking and electron-withdrawing effects, critical for COX/LOX inhibition .

Impact of Substituents on Activity

  • Electron-withdrawing groups (e.g., 5-bromothiophen-2-yl, 4-nitrophenyl) may enhance binding affinity to oxidoreductases .
  • Biphenyl substituents (e.g., 4'-fluorobiphenyl) improve antiproliferative activity, likely due to increased lipophilicity and membrane penetration .
  • Methoxy and hydroxy groups (e.g., 4-hydroxy-3-methoxyphenyl) modulate selectivity for COX isoforms .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a benzenesulfonyl group, a thiazole ring, and a bromothiophene moiety. This unique combination contributes to its diverse biological activities.

Property Value
Molecular Formula C15H14BrN2O3S2
Molecular Weight 404.32 g/mol
Solubility Soluble in DMSO and DMF
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Key mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial lipid biosynthesis, leading to antimicrobial effects. This is particularly relevant for Gram-positive bacteria.
  • Anticancer Activity : Preliminary studies suggest that it may interfere with cellular signaling pathways involved in cancer cell proliferation and survival, potentially acting as an antiproliferative agent.

Antimicrobial Studies

Research has indicated that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study demonstrated that a related sulfonamide compound decreased perfusion pressure in isolated rat heart models, suggesting cardiovascular implications alongside antimicrobial effects .

Anticancer Studies

In vitro studies have illustrated the potential of this compound in inhibiting the growth of cancer cell lines. For example:

  • Colorectal Cancer : Similar compounds have been shown to inhibit the growth of SW480 and HCT116 cancer cells with IC50 values significantly lower than standard chemotherapeutics like 5-FU .

The mechanism involves the downregulation of proliferation markers such as Ki67 and alterations in cancer-related gene expression profiles.

Case Studies

  • Cardiovascular Effects : A study investigated the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that these compounds could modulate cardiovascular responses through calcium channel interactions .
  • Cancer Cell Proliferation : In another study focused on colorectal cancer, related sulfonamide compounds exhibited potent inhibition of cell proliferation and induced apoptosis in cancer cells .

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